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Compound of Interest

Compound Name: 4-Methoxy-8-nitroquinoline
CAS No.: 89770-28-5
Cat. No.: B1629180
Get Quote
. J

Executive Summary & Compound Profile

4-Methoxy-8-nitroquinoline is a bicyclic aromatic heterocycle characterized by a quinoline
core substituted with an electron-withdrawing nitro group at position 8 and an electron-donating
methoxy group at position 4.

e Chemical Formula:
¢ Molecular Weight: 204.18 g/mol

+ Key Pharmacophore Role: Precursor for 8-aminoquinolines (via reduction of the nitro group),
widely used in medicinal chemistry for antiparasitic drug development.

Synthesis Context

Understanding the synthesis is vital for interpreting spectral impurities. This compound is
typically generated via Nucleophilic Aromatic Substitution (

) of 4-chloro-8-nitroquinoline with sodium methoxide.
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o Common Impurities: Unreacted 4-chloro-8-nitroquinoline, 4-hydroxy-8-nitroquinoline

(hydrolysis product).

Mass Spectrometry (MS) Data

Method: Electron lonization (El), 70 eV.

The mass spectrum of 4-methoxy-8-nitroquinoline follows a distinct fragmentation pattern

characteristic of nitro-aromatics and aryl ethers.

Eragmentation Pathway Analysis

m/z (Mass-to-Charge) lon Identity Mechanistic Explanation
Molecular lon. High stability
204 o
due to aromaticity.
189 Loss of methyl radical from the
methoxy group.
Characteristic loss of NO from
174 ,
the nitro group.
Base Peak (often). Loss of the
158 nitro group to form the 4-
methoxyquinolinium ion.
Sequential loss involving ring
146 contraction or methoxy
degradation.
Loss of both functional groups
(
130

and

fragmentation).

Visualization: Fragmentation Logic

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1629180/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-4-methoxy-8-nitroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

[M - NO2]+

Molecular lon - [M - CH3]+
[M]+ m/z 204 m/z 189

- NO (30)

[M - NOJ+
m/z 174

Figure 1: Primary EI-MS Fragmentation Pathways of 4-Methoxy-8-nitroquinoline

Click to download full resolution via product page

Infrared Spectroscopy (IR)

Method: FTIR (KBr Pellet or ATR).

The IR spectrum is dominated by the interplay between the electron-rich ether and the

electron-poor nitro group.

Diagnostic Bands
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Wavenumber (

Assignment Notes
)
3100 - 3000 Aromatic protons. Weak
Stretch intensity.
Methyl group of the methoxy
2950 - 2840
Stretch substituent.
Key ldentity Peak. Strong
intensity, indicates
1530 - 1510 Asymmetric Stretch
Key ldentity Peak. Strong
1350 - 1340 Symmetric Stretch intensity.
1270 - 1230 Asymmetric stretching of the
Stretch ether linkage.
1590, 1570 Quinoline skeletal vibrations.

Ring Stretch

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) or

. Frequency: 400 MHz or higher recommended for resolution of aromatic multiplets.

NMR Spectral Assignment

The 8-nitro group exerts a strong deshielding effect on H-7 (ortho) and H-5 (para), while the 4-

methoxy group shields H-3 (ortho) and H-5 (ortho) via resonance.
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Positi Shift ( Multiplicit Structural
osition ultiplicity Coupling (Hz) .
L
» Ppm) ogic
Most deshielded
H-2 8.80 - 8.90 Doublet (d) due to adjacent
Nitrogen (alpha).
Deshielded by
H-7 8.05-8.15 Doublet (d) adjacent 8-Nitro

group.

Peri-position to
H-5 7.90 - 8.00 Doublet (d) C4; resonance
effects compete.

Meta to nitro;
H-6 7.60-7.70 Triplet (t) standard
aromatic range.

Strongly shielded
by 4-Methoxy
H-3 6.80 - 6.90 Doublet (d)
group
(resonance).
) Characteristic
-OCH3 4.05-4.15 Singlet (s) -

methoxy singlet.

NMR Key Signals[1]

¢ C-4 (Methoxy-bearing): ~162 ppm (Deshielded by Oxygen).
e C-2: ~151 ppm (Alpha to Nitrogen).
e C-8 (Nitro-bearing): ~148 ppm.

e -OCHS3: ~56 ppm.

Visualization: NMR Connectivity Logic
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Figure 2: Electronic Influences on Chemical Shift Assignments
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Experimental Protocol: Standard Characterization
Workflow

To ensure high-fidelity data (E-E-A-T principle: Reliability), follow this specific sample
preparation protocol.

Step 1: Sample Preparation
e Mass: Weigh 5-10 mg of 4-Methoxy-8-nitroquinoline.

e Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

o Note: If the sample is not fully soluble (common with nitro-quinolines), switch to
. Note that chemical shifts will move slightly downfield in DMSO due to polarity.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove inorganic salts (NaCl) from the synthesis.

Step 2: Acquisition Parameters (400 MHz)

e Pulse Sequence: Standard 1D proton (zg30).

e Scans (NS): 16 (sufficient for >5 mg).
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e Relaxation Delay (D1): 1.0 second.
o Temperature: 298 K (25°C).

Step 3: Data Processing

e Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around
the methoxy peak.

o Referencing: Set the TMS peak to 0.00 ppm (or residual

to 7.26 ppm).

 Integration: Normalize the methoxy singlet to 3.00. This validates the aromatic region (should
sum to 5 protons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
e 2. iris.unive.it [iris.unive.it]

¢ To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of 4-Methoxy-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1629180/docs#structural-elucidation-and-
spectroscopic-characterization-of-4-methoxy-8-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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